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Compound of Interest

Compound Name: 4-Chlorodibenzofuran

Cat. No.: B1201407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for 4-

monochlorodibenzofuran (4-MCDF). It is intended for informational purposes for a scientific

audience and should not be used for medical advice or for developing safety guidelines without

consulting primary literature and regulatory agencies. The information presented herein is

based on publicly available data as of late 2025.

Executive Summary
4-Monochlorodibenzofuran (4-MCDF) is a member of the chlorinated dibenzofuran (CDF) class

of compounds. While extensive toxicological data exists for the more highly chlorinated and

toxicologically significant congeners, such as 2,3,7,8-tetrachlorodibenzofuran (TCDD), specific

data for 4-MCDF is limited. This guide summarizes the available information on the

toxicological profile of 4-MCDF, drawing upon data for monochlorodibenzofurans and the

broader class of CDFs to provide context. The primary mechanism of toxicity for dioxin-like

compounds, including CDFs, is mediated through the aryl hydrocarbon receptor (AhR). Based

on the available data, 4-MCDF appears to have low mutagenic potential. However, a

comprehensive toxicological profile is incomplete due to the lack of data on acute, subchronic,

and chronic toxicity, as well as reproductive, developmental, and other specific toxicities.
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Property Value

Chemical Name 4-monochlorodibenzofuran

Synonyms 4-MCDF, 4-Chlorodibenzofuran

Chemical Formula C₁₂H₇ClO

Molecular Weight 202.64 g/mol

CAS Number 54091-11-3

Toxicological Data
The available quantitative toxicological data for 4-MCDF is sparse. The primary available study

focuses on its mutagenic potential.

Genotoxicity
A key study evaluated the mutagenicity of four monochlorodibenzofuran isomers, including 4-

MCDF, using the Ames test.

Table 1: Mutagenicity of 4-Monochlorodibenzofuran

Assay Test System
Metabolic
Activation

Result Reference

Ames Test

Salmonella

typhimurium

TA98 and TA100

With and without

S9 mix

Practically non-

mutagenic
[1]

Other Toxicological Endpoints
No quantitative data (e.g., LD50, NOAEL, LOAEL) for acute, subchronic, chronic, reproductive,

developmental, immunological, or neurological toxicity of 4-monochlorodibenzofuran could be

identified in the public domain. The toxicity of chlorinated dibenzofurans is highly dependent on

the number and position of chlorine atoms.[2] Congeners with chlorine atoms in the 2, 3, 7, and

8 positions are generally the most toxic.[2] As 4-MCDF lacks this substitution pattern, it is

predicted to have significantly lower toxicity compared to the highly toxic congeners.
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Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Signaling Pathway
The toxicity of dioxin-like compounds, including chlorinated dibenzofurans, is primarily

mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated

transcription factor.[3]

Diagram 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Caption: Canonical signaling pathway of 4-MCDF via the Aryl Hydrocarbon Receptor.

Upon entering the cell, 4-MCDF can bind to the cytosolic AhR complex, leading to its activation

and translocation into the nucleus. In the nucleus, it dimerizes with the AhR nuclear

translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin

response elements (DREs) in the promoter regions of target genes, leading to altered gene

expression. The induction of genes such as those encoding for cytochrome P450 enzymes

(e.g., CYP1A1, CYP1B1) is a hallmark of AhR activation and is thought to play a role in the

toxic effects of these compounds.

Toxicokinetics (Absorption, Distribution,
Metabolism, and Excretion)
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Specific toxicokinetic data for 4-MCDF are not available. The following information is based on

the general properties of chlorinated dibenzofurans.

Absorption: CDFs are readily absorbed through the gastrointestinal tract, skin, and lungs.

The extent of absorption can be influenced by the vehicle in which the compound is

administered.

Distribution: Due to their lipophilic nature, CDFs tend to distribute to and accumulate in fatty

tissues and the liver.

Metabolism: The metabolism of CDFs is generally slow and occurs primarily in the liver,

mediated by cytochrome P450 enzymes. The rate of metabolism is highly dependent on the

congener, with less chlorinated congeners generally being metabolized more rapidly than

highly chlorinated ones. Hydroxylation is a common metabolic pathway.

Excretion: The primary route of excretion for CDFs and their metabolites is through the

feces, with a smaller contribution from urinary excretion. The elimination half-life varies

significantly among congeners, with more highly chlorinated and laterally substituted

congeners having longer half-lives.

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological

studies. Below is a generalized protocol for a key genotoxicity assay.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in several strains of

Salmonella typhimurium and Escherichia coli.

Diagram 2: General Workflow for an Ames Test
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Caption: A simplified workflow for conducting a bacterial reverse mutation (Ames) test.

Methodology:
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Strains: At least five strains of bacteria are typically used, including four strains of S.

typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S.

typhimurium (TA102).

Metabolic Activation: The test is performed both in the absence and presence of an

exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the

liver of rats treated with an enzyme-inducing agent.

Procedure: The test substance, at various concentrations, is incubated with the bacterial

tester strains with and without the S9 mix. The mixture is then plated on a minimal agar

medium.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies (colonies that have mutated back to a state

where they can synthesize the required amino acid) is counted. A substance is considered

mutagenic if it causes a concentration-related increase in the number of revertant colonies

compared to the solvent control.

Conclusion and Data Gaps
The toxicological profile of 4-monochlorodibenzofuran is largely incomplete. The available data

from a bacterial reverse mutation assay suggests that it is not mutagenic. Based on structure-

activity relationships for chlorinated dibenzofurans, it is expected to be significantly less toxic

than the 2,3,7,8-substituted congeners. However, the lack of data on other critical toxicological

endpoints represents a significant data gap. Further studies are required to comprehensively

characterize the potential hazards of 4-MCDF to human health and the environment.

Key Data Gaps:

Acute, subchronic, and chronic toxicity data.

Reproductive and developmental toxicity studies.

Immunotoxicity and neurotoxicity assessments.

Carcinogenicity studies.
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Specific toxicokinetic data for absorption, distribution, metabolism, and excretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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